molecular formula C15H19N3O5 B415126 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde CAS No. 499975-25-6

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Cat. No.: B415126
CAS No.: 499975-25-6
M. Wt: 321.33g/mol
InChI Key: UXVCMXBWSPHLFM-UHFFFAOYSA-N
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Description

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a chemical compound with the molecular formula C15H19N3O5 and a molecular weight of 297.33 g/mol . It features a benzaldehyde core substituted with a nitro group and two morpholine rings, making it a potential intermediate in organic synthesis and medicinal chemistry research. While direct studies on this specific compound are limited, its structure suggests utility as a key precursor for synthesizing complex heterocyclic systems. Researchers may employ it in the development of tricyclic indolinic derivatives, a class of compounds known for their relevance in pharmaceutical research . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimorpholin-4-yl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCMXBWSPHLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance in Organic Chemistry

The scientific importance of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde can be inferred from the well-established roles of its constituent parts in organic synthesis and medicinal chemistry. The molecule integrates three key functional groups: a benzaldehyde (B42025) unit, a nitro group, and two morpholine (B109124) rings, each contributing distinct chemical properties.

The benzaldehyde group serves as a versatile reactive center. Aldehydes are classic electrophiles, readily participating in a wide array of chemical transformations. This includes nucleophilic addition reactions, the formation of Schiff bases with primary amines, and serving as precursors for the synthesis of a variety of heterocyclic compounds. wiserpub.comresearchgate.net The aldehyde functional group is also a key component in many multicomponent reactions, such as the nitro-Mannich reaction, which allows for the rapid assembly of complex molecular structures. nih.gov

The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This electronic effect makes the nitro group a crucial directing group in electrophilic aromatic substitution and activates the molecule for nucleophilic aromatic substitution reactions. nih.govscispace.com Furthermore, the nitro group is a valuable synthetic handle; its reduction to an amino group is one of the most fundamental transformations in organic synthesis, providing a gateway to a vast range of amine derivatives, which are prevalent in pharmaceuticals and other bioactive compounds. frontiersin.orgnih.gov Nitro compounds have been described as "ideal intermediates in organic synthesis" due to this diverse reactivity. nih.gov

The morpholine moiety is recognized as a "privileged pharmacophore" in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a handle for forming hydrogen bonds with biological targets. researchgate.net The presence of two morpholinyl groups in this compound is likely to amplify these beneficial pharmacokinetic properties.

The interplay of these functional groups suggests that this compound is a highly functionalized and versatile building block. The electron-withdrawing nitro group, combined with the electron-donating morpholine substituents, creates a "push-pull" electronic environment that could lead to interesting properties in materials science, such as in the development of non-linear optical materials. psu.edu

Table 1: Properties of Functional Groups in this compound

Functional Group Key Chemical Properties Potential Roles in Synthesis
Benzaldehyde Electrophilic carbonyl, undergoes nucleophilic addition, condensation reactions. Precursor for heterocycles, Schiff bases, alcohols, and carboxylic acids.
Nitro Group Strong electron-withdrawing, activates aromatic ring, reducible to an amine. Directing group in synthesis, precursor for amino compounds. scispace.comnih.gov

Research Trajectory and Future Perspectives

Established Synthetic Pathways to this compound

The synthesis of this compound is not commonly documented in mainstream chemical literature, suggesting it is a specialized research compound. However, a logical and established synthetic route can be devised based on well-known organic reactions, primarily involving nucleophilic aromatic substitution.

The most viable synthetic strategy commences with a suitably substituted dihalogenated nitrobenzaldehyde. The selection of precursors is critical and is based on the principles of nucleophilic aromatic substitution (SNAr), where the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.

Key Precursors:

2,4-Dihalo-5-nitrobenzaldehydes: The primary precursors are 2,4-dichloro-5-nitrobenzaldehyde (B1598341) or 2,4-difluoro-5-nitrobenzaldehyde. uni.luchemicalbook.com The fluorine-substituted analogue is often preferred as fluoride (B91410) is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. These precursors are commercially available or can be synthesized. For instance, 2,4-dichloro-5-nitrobenzaldehyde can be prepared via the nitration of 2,4-dichlorobenzaldehyde (B42875) using a mixture of nitric acid and sulfuric acid. chemicalbook.com Similarly, 2-fluoro-5-nitrobenzaldehyde (B1301997) is synthesized through the nitration of 2-fluorobenzaldehyde. guidechem.com

Morpholine: This secondary amine acts as the nucleophile, displacing the two halide atoms on the benzene (B151609) ring to form the target compound. An excess of morpholine is typically used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide formed during the reaction.

Precursor Reactant Product
2,4-Difluoro-5-nitrobenzaldehyde Morpholine This compound
2,4-Dichloro-5-nitrobenzaldehyde Morpholine This compound

The success of the synthesis hinges on carefully controlled reaction conditions to ensure the disubstitution occurs efficiently.

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (B52724) (MeCN) are ideal for SNAr reactions as they can solvate the cationic species without deactivating the nucleophile.

Base: While an excess of morpholine can serve as the base, an auxiliary, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is often added to scavenge the acid byproduct (HF or HCl) more effectively, preventing the protonation and deactivation of the morpholine nucleophile.

Temperature: The reaction is typically heated to facilitate the substitution. Temperatures may range from 80 °C to 150 °C, depending on the reactivity of the specific dihalobenzaldehyde used. Fluorinated precursors generally react under milder conditions than chlorinated ones.

Optimization: To maximize the yield of the desired product, the molar ratio of morpholine to the dihalo-precursor is a key parameter. A ratio of at least 2:1 is required stoichiometrically, but using a larger excess of morpholine (e.g., 2.2 to 4 equivalents) can increase the reaction rate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of side products. The final product would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Derivatization Strategies of the Benzaldehyde Moiety and Morpholine Rings

The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The morpholine rings are generally stable but can undergo specific reactions.

The carbonyl group of the benzaldehyde readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form stable hydrazones. This reaction is one of the most fundamental transformations of aldehydes.

The reaction typically involves mixing the aldehyde with a slight excess of the hydrazine derivative in a protic solvent like ethanol (B145695) or methanol. A catalytic amount of acid (e.g., acetic acid) is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. The reaction mixture is often heated to drive the condensation to completion, which proceeds via the elimination of a water molecule.

Hydrazine Reactant Resulting Hydrazone Derivative
Hydrazine Hydrate This compound hydrazone
Phenylhydrazine This compound phenylhydrazone
2,4-Dinitrophenylhydrazine This compound (2,4-dinitrophenyl)hydrazone
Isonicotinic acid hydrazide N'-[(E)-(5-Nitro-2,4-di(4-morpholinyl)phenyl)methylidene]isonicotinohydrazide

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates. They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503).

In this reaction, this compound would be treated with a suitable acetophenone derivative in the presence of a base. Aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol) are commonly used as catalysts. The base deprotonates the α-carbon of the acetophenone to generate an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone.

Acetophenone Reactant Resulting Chalcone Analogue
Acetophenone 1-Phenyl-3-(5-nitro-2,4-di(4-morpholinyl)phenyl)prop-2-en-1-one
4'-Methoxyacetophenone 1-(4-Methoxyphenyl)-3-(5-nitro-2,4-di(4-morpholinyl)phenyl)prop-2-en-1-one
4'-Chloroacetophenone 1-(4-Chlorophenyl)-3-(5-nitro-2,4-di(4-morpholinyl)phenyl)prop-2-en-1-one
4'-Nitroacetophenone 1-(4-Nitrophenyl)-3-(5-nitro-2,4-di(4-morpholinyl)phenyl)prop-2-en-1-one

The benzaldehyde moiety can react with 1,2-amino alcohols to form a five-membered heterocyclic ring system known as an oxazolidine (B1195125). This transformation is a cyclocondensation reaction.

The reaction involves the formation of two new bonds between the aldehyde's carbonyl carbon and the amino and hydroxyl groups of the 1,2-amino alcohol. The reaction typically proceeds by initial formation of a hemiaminal intermediate between the aldehyde and the amino group, followed by an intramolecular cyclization where the hydroxyl group attacks the hemiaminal carbon, eliminating a molecule of water to form the stable oxazolidine ring. thieme-connect.de The reaction can be performed by heating the reactants together, sometimes with azeotropic removal of water using a Dean-Stark apparatus, or in the presence of a catalyst.

1,2-Amino Alcohol Reactant Resulting Oxazolidine Derivative
Ethanolamine 2-(5-Nitro-2,4-di(4-morpholinyl)phenyl)oxazolidine
(R)-2-Phenylglycinol (4R)-2-(5-Nitro-2,4-di(4-morpholinyl)phenyl)-4-phenyloxazolidine
Tris(hydroxymethyl)aminomethane 5-Hydroxy-5-(hydroxymethyl)-2-(5-nitro-2,4-di(4-morpholinyl)phenyl)-4,5-dihydro-1,3-oxazole
L-Threonine (4S,5R)-5-Methyl-2-(5-nitro-2,4-di(4-morpholinyl)phenyl)oxazolidine-4-carboxylic acid

Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is characterized by the transformations of its three key functional groups: the nitro group, the aldehyde group, and the di-morpholinyl substituted aromatic ring.

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for further synthetic elaborations. A common and effective method for the reduction of aromatic nitro compounds is the use of metals in acidic media. For instance, the reduction of 2-nitrobenzaldehydes to 2-aminobenzaldehydes can be achieved using iron powder in the presence of acetic acid. nih.gov This method is often preferred due to its mild conditions and tolerance of other functional groups. nih.gov Another established method for the reduction of a nitro group in the presence of an aldehyde is the use of aqueous ferrous sulfate (B86663) with ammonia. researchgate.net

A plausible reaction for the reduction of the nitro group in this compound to yield 5-Amino-2,4-di(4-morpholinyl)benzaldehyde is presented below.

Table 1: Predicted Reduction of the Nitro Group

ReactantReagents and ConditionsProduct
This compoundFe, Acetic Acid5-Amino-2,4-di(4-morpholinyl)benzaldehyde
This compoundFeSO₄, aq. NH₃5-Amino-2,4-di(4-morpholinyl)benzaldehyde
This compoundSodium Polysulfide (Na₂Sₓ)5-Amino-2,4-di(4-morpholinyl)benzaldehyde

The aldehyde functional group can be oxidized to a carboxylic acid, a transformation that is fundamental in organic synthesis. A variety of oxidizing agents can be employed for this purpose. A classic method for the oxidation of an aldehyde on a nitro-substituted aromatic ring is the use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium. For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using sodium dichromate and sulfuric acid. orgsyn.org Similarly, peroxynitrite has been shown to oxidize benzaldehydes. orgsyn.org The synthesis of 2-nitro-4-methylsulfonylbenzoic acid from the corresponding toluene (B28343) derivative has been achieved using hydrogen peroxide with a CuO/Al₂O₃ catalyst in a strong acid system. asianpubs.org

The anticipated oxidation of this compound to 5-Nitro-2,4-di(4-morpholinyl)benzoic acid is outlined in the following table.

Table 2: Predicted Oxidation of the Aldehyde Group

ReactantReagents and ConditionsProduct
This compoundKMnO₄, H₂SO₄ (aq)5-Nitro-2,4-di(4-morpholinyl)benzoic acid
This compoundNa₂Cr₂O₇, H₂SO₄ (aq)5-Nitro-2,4-di(4-morpholinyl)benzoic acid
This compoundH₂O₂, CuO/Al₂O₃, H₂SO₄5-Nitro-2,4-di(4-morpholinyl)benzoic acid

The electron-withdrawing nature of the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups, particularly the nitro group, activate the ring for nucleophilic aromatic substitution, although in this specific molecule, the positions ortho and para to the nitro group are already substituted.

Nucleophilic attack can occur at the carbonyl carbon of the aldehyde group. For example, condensation reactions with amines or active methylene (B1212753) compounds are common for benzaldehydes. The reaction of 2,4-dinitro-benzaldehyde with various substituted amines to form Schiff bases has been documented. Similarly, Knoevenagel condensation of benzaldehyde derivatives with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) is a well-established reaction.

Electrophilic aromatic substitution on the highly activated benzene ring of this compound is expected to be challenging due to the presence of the deactivating nitro and aldehyde groups. The two morpholino groups are strong activating groups and ortho-, para-directing; however, the positions available for substitution are sterically hindered and electronically influenced by the other substituents.

Table 3: Predicted Nucleophilic Reactions at the Aldehyde Group

ReactantReagentReaction TypeProduct
This compoundAnilineSchiff Base FormationN-(5-Nitro-2,4-di(4-morpholinyl)benzylidene)aniline
This compoundEthyl CyanoacetateKnoevenagel CondensationEthyl 2-cyano-3-(5-nitro-2,4-di(4-morpholinyl)phenyl)acrylate

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Fingerprinting and Elucidation Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is expected to exhibit characteristic absorption bands corresponding to its key structural features. The aldehyde group typically shows a strong C=O stretching vibration around 1700 cm⁻¹. nist.gov The presence of the nitro group (NO₂) would be confirmed by two strong stretching vibrations, typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The aromatic ring will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1440-1625 cm⁻¹ region. nist.gov The morpholinyl substituents would contribute C-N and C-O stretching vibrations.

Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde (CHO)C=O Stretch~1700
Aldehyde (CHO)C-H Stretch2650-2880
Nitro (NO₂)Asymmetric Stretch1500-1570
Nitro (NO₂)Symmetric Stretch1300-1370
Aromatic RingC=C Stretch1440-1625
Aromatic RingC-H Stretch>3000
Morpholine (B109124)C-N Stretch1000-1350
MorpholineC-O Stretch1070-1150

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each type of proton in its unique chemical environment. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. researchgate.net The aromatic protons on the benzene (B151609) ring will resonate in the aromatic region (δ 7.0-8.5 ppm). The protons of the two morpholinyl groups would appear as multiplets in the upfield region, with those closer to the nitrogen atom typically resonating at a different chemical shift than those closer to the oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and would appear far downfield, typically in the range of δ 190-200 ppm. The aromatic carbons would show signals between δ 120 and 160 ppm. The carbons of the morpholinyl groups are expected in the δ 40-70 ppm range. The specific chemical shifts will be influenced by the electronic effects of the nitro and morpholinyl substituents.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show strong absorptions due to π-π* transitions within the aromatic system and n-π* transitions involving the carbonyl and nitro groups. Nitroaromatic compounds typically exhibit characteristic absorption bands. For instance, various isomers of nitrobenzaldehyde show transitions around 250 nm, which are ascribed to π-π* excitations involving the nitro and benzene groups, and weaker n-π* absorptions at longer wavelengths, around 350 nm. iucr2017.org The presence of the electron-donating morpholinyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrobenzaldehyde.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-Resolution ESI-MS (HR ESI-MS) would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula, C₁₅H₁₉N₃O₅. Fragmentation patterns observed in the mass spectrum can also provide structural information by showing the loss of specific fragments, such as the aldehyde group or parts of the morpholinyl rings.

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure is available for this compound, the single-crystal X-ray diffraction analysis of the closely related isomer, 2-Morpholin-4-yl-5-nitro-benzaldehyde , provides valuable insights into the expected solid-state conformation and bond parameters. iucr2017.org

Selected Bond Distances from the Crystal Structure of 2-Morpholin-4-yl-5-nitro-benzaldehyde iucr2017.org

BondBond Length (Å)
C7=O3 (Aldehyde)1.194(1)
C1-N1 (Aromatic C-N)1.457(1)
N1-O1 (Nitro)1.214(1)
N1-O2 (Nitro)1.207(1)
C10-O4 (Morpholine C-O)1.420(2)
C9-O4 (Morpholine C-O)1.422(2)

Photophysical Properties and Fluorescence Studies

The photophysical properties, particularly fluorescence, of this compound are of interest. Generally, the presence of a nitro group, which is a strong electron-withdrawing group, often leads to the quenching of fluorescence. rsc.org Studies on related compounds have shown that nitro groups can provide a pathway for non-radiative decay of the excited state, thus diminishing or eliminating fluorescence emission. rsc.org

However, the presence of the electron-donating morpholinyl groups could potentially modulate these properties. In some molecular systems, the combination of strong donor and acceptor groups can lead to intramolecular charge transfer (ICT) states upon excitation, which can sometimes be emissive. A detailed investigation using fluorescence spectroscopy would be necessary to determine the emission characteristics, including the excitation and emission wavelengths, quantum yield, and lifetime of any potential fluorescence of this compound.

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy

Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a powerful analytical technique that provides a comprehensive three-dimensional "fingerprint" of a fluorescent sample. azom.comhoriba.comedinst.com An EEM is generated by scanning a range of excitation wavelengths and collecting the corresponding emission spectra at each excitation step. mfa.org The resulting data is typically visualized as a contour plot, where the excitation wavelength, emission wavelength, and fluorescence intensity are represented on the x, y, and z axes, respectively. horiba.commfa.org This method is particularly useful for identifying and characterizing multiple fluorescent components within a complex mixture. azom.comedinst.com

For a pure compound like "this compound," an EEM can reveal important information about its electronic structure, including the presence of multiple electronic transitions and the optimal excitation and emission wavelengths. The resulting contour plot provides a characteristic signature of the molecule.

While specific experimental EEM data for "this compound" is not available in the provided search results, a hypothetical EEM plot can be conceptualized based on the expected behavior of similar aromatic compounds.

Illustrative Data Table: Hypothetical EEM Peak Characteristics for this compound

Peak LabelExcitation Wavelength (nm)Emission Wavelength (nm)Relative Intensity (a.u.)
Peak A3504500.8
Peak B2804500.5

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that can be obtained from an EEM experiment.

Influence of Nitro and Morpholinyl Substituents on Photoluminescence

The photoluminescent properties of "this compound" are significantly influenced by the electronic nature of its substituents: the electron-withdrawing nitro (-NO₂) group and the electron-donating morpholinyl groups.

The nitro group is a strong electron-withdrawing group and is known to be a fluorescence quencher in many aromatic systems. scispace.com This quenching effect is often attributed to the promotion of intersystem crossing from the singlet excited state to the triplet state, or through photoinduced electron transfer processes. researchgate.net The presence of the nitro group at the 5-position of the benzaldehyde (B42025) ring is expected to decrease the fluorescence quantum yield of the molecule. The deactivating nature of the nitro group on the electronic system of benzene has been investigated through quantum chemical studies. scispace.comrsc.org

Conversely, the morpholinyl groups , which are cyclic secondary amines, act as electron-donating groups. The nitrogen atom in the morpholine ring has a lone pair of electrons that can be delocalized into the aromatic ring, increasing the electron density. This electron-donating character generally enhances fluorescence intensity and can cause a bathochromic (red) shift in the emission spectrum. The substitution of electron-donating groups at the C-4 position of naphthalimides, for example, has been shown to increase the emission quantum yield. mdpi.com In "this compound," the two morpholinyl groups at the 2 and 4-positions would be expected to counteract the quenching effect of the nitro group to some extent.

Illustrative Data Table: Expected Influence of Substituents on Photoluminescence

SubstituentPositionElectronic NatureExpected Effect on Fluorescence
Nitro (-NO₂)5Electron-withdrawingQuenching, potential decrease in quantum yield
Morpholinyl2Electron-donatingEnhancement, potential increase in quantum yield
Morpholinyl4Electron-donatingEnhancement, potential increase in quantum yield

Disclaimer: The information in this table is based on general principles of fluorescence and the known effects of these substituents on other aromatic systems. Specific experimental validation for "this compound" is required.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Through DFT calculations, the three-dimensional arrangement of atoms in 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde that corresponds to the lowest energy state can be determined. This optimized geometry is crucial for understanding the molecule's stability and is the foundation for calculating other properties. The analysis of the electronic structure, including the distribution of electron density and the nature of molecular orbitals, reveals how the electron-withdrawing nitro group and the electron-donating morpholinyl groups influence the aromatic ring and the aldehyde functionality.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of the electronic structure. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Value Significance
HOMO Energy Value not available Relates to the electron-donating ability
LUMO Energy Value not available Relates to the electron-accepting ability
HOMO-LUMO Gap Value not available Indicator of chemical reactivity and stability

Note: Specific numerical values from dedicated studies on this compound are not publicly available.

DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation of the computational model. For instance, theoretical calculations can simulate the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule's bonds. This allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes, such as the stretching of the C=O bond in the aldehyde group or the N-O bonds in the nitro group. Similarly, UV-Vis absorption spectra can be predicted by calculating the energies of electronic transitions, providing insight into the molecule's color and how it interacts with light.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior over time, which is essential for understanding its conformational flexibility and interactions with its environment.

The two morpholinyl groups attached to the benzaldehyde (B42025) ring can rotate, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is important as the conformation of the molecule can significantly affect its properties and biological activity.

Molecular dynamics simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which are critical for understanding the molecule's solubility and binding affinities. mdpi.com

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. researchgate.net These descriptors can be used to predict how the molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Electron Affinity: The energy released when an electron is added to the molecule. A higher electron affinity suggests a greater propensity to act as an electrophile.

Ionization Potential: The energy required to remove an electron from the molecule. A lower ionization potential indicates a greater tendency to act as a nucleophile.

Chemical Hardness and Softness: These concepts, derived from the HOMO-LUMO gap, describe the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would likely highlight the electrophilic nature of the aldehyde carbon and the carbon atoms of the aromatic ring influenced by the nitro group.

Table 2: Compound Names Mentioned

Compound Name

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. rsc.org A smaller gap generally implies higher reactivity.

In the case of this compound, the electron-withdrawing nature of the nitro group (-NO₂) and the benzaldehyde group, combined with the electron-donating character of the two morpholinyl substituents, significantly influences the energies of the frontier orbitals. The morpholine (B109124) rings, with their lone pairs on the nitrogen and oxygen atoms, are expected to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the strongly electron-withdrawing nitro group is anticipated to lower the energy of the LUMO, enhancing its electron-accepting capabilities.

The precise energy values for the HOMO, LUMO, and the energy gap are determined through quantum chemical calculations, typically using Density Functional Theory (DFT). While specific experimental or calculated values for this compound are not available in the provided search results, the analysis of structurally related molecules allows for a qualitative prediction.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

ParameterPredicted Influence of SubstituentsImplication for Reactivity
HOMO Energy Elevated by electron-donating morpholinyl groups.Increased nucleophilicity; site of potential electrophilic attack.
LUMO Energy Lowered by electron-withdrawing nitro and aldehyde groups.Increased electrophilicity; site of potential nucleophilic attack.
HOMO-LUMO Gap Narrowed due to the combined effect of donor and acceptor groups.Higher chemical reactivity and potential for charge-transfer interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals obtained from calculations into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. researchgate.netwisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value indicates the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

For this compound, NBO analysis would reveal significant intramolecular charge transfer. Key interactions would include:

Delocalization of the lone pair electrons from the nitrogen atoms of the morpholine rings (donor) into the π* anti-bonding orbitals of the benzene (B151609) ring (acceptor).

Hyperconjugative interactions involving the π-system of the benzene ring and the electron-withdrawing nitro and aldehyde groups. The strong π-accepting nature of the nitro group would lead to substantial delocalization of electron density from the ring towards it.

Table 2: Predicted Key NBO Donor-Acceptor Interactions in this compound

Donor NBO (Lewis-type)Acceptor NBO (Non-Lewis type)Predicted Stabilization Energy E(2)Description
Lone Pair of Morpholine Nitrogenπ* (aromatic ring)HighStrong electron donation from morpholine to the ring.
π (aromatic ring)π* (nitro group)HighSignificant intramolecular charge transfer to the nitro group.
π (aromatic ring)π* (aldehyde group)ModerateCharge transfer to the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, distinct regions of positive and negative potential would be observed:

Negative Potential (Red/Yellow): The oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group would exhibit the most negative potential due to their high electronegativity and the concentration of electron density. These sites are the most likely points for an electrophilic attack. The oxygen atoms of the morpholine rings would also show negative potential.

Positive Potential (Blue): The area around the hydrogen atom of the aldehyde group and potentially the protons on the benzene ring would be electron-deficient and thus show a positive potential, making them susceptible to nucleophilic interaction.

The MEP map provides a clear, three-dimensional representation of the molecule's charge landscape, complementing the insights gained from FMO and NBO analyses.

Structure-Property Relationship (SPR) Elucidation through Computational Approaches

The elucidation of Structure-Property Relationships (SPR) aims to connect a molecule's chemical structure to its physical, chemical, and biological properties. Computational approaches are central to modern SPR studies. By systematically modifying the structure of a lead compound like this compound in silico and calculating the resulting changes in electronic properties, a predictive model can be developed.

The computational analyses described above (FMO, NBO, MEP) provide the quantitative descriptors needed for SPR. For instance:

NBO charges and interaction energies can quantify the electron-donating and -withdrawing effects of substituents, which can be related to the molecule's acidity/basicity and its ability to participate in non-covalent interactions.

MEP maps offer a direct visualization of sites for hydrogen bonding and other intermolecular interactions, which are crucial for properties like solubility and crystal packing. mdpi.com

By analyzing these descriptors, computational chemistry can predict how structural modifications—such as changing the substituents on the benzene ring or altering the heterocyclic groups—would tune the properties of this compound for a specific application. This predictive power is invaluable in the rational design of new molecules with desired characteristics. rsc.orgucsb.edu

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chemical Building Block for Complex Molecules

Nitroaromatic compounds are recognized as valuable and versatile building blocks in organic synthesis. researchgate.netsciencemadness.orgmdpi.com The presence of the nitro group confers multiple advantages; its strong electron-withdrawing nature activates the aromatic ring and adjacent functional groups for certain reactions, and the nitro group itself can be readily transformed into a variety of other functionalities, most notably an amino group. researchgate.net This amino group can then serve as a key site for further molecular elaboration.

Simultaneously, the aldehyde group is a cornerstone of carbon-carbon bond formation, participating in a vast array of condensation and addition reactions. The combination of the aldehyde and the activating nitro group makes 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde a potentially valuable starting material for synthesizing complex, multifunctional molecules. mdpi.com The two morpholine (B109124) moieties further modulate the electronic properties and steric environment of the molecule, influencing its reactivity and solubility. These heterocyclic units can also play a role in directing reactions or providing sites for non-covalent interactions in larger supramolecular assemblies.

Synthesis of Novel Heterocyclic Systems

The functional groups present in this compound make it an excellent candidate for the synthesis of novel heterocyclic systems. The aldehyde group can react with a wide range of di-nucleophiles, such as hydrazines, hydroxylamines, and amidines, to form various five- and six-membered heterocycles. For example, condensation with hydrazine (B178648) derivatives would yield hydrazones, which can be precursors to pyrazole (B372694) or indazole systems.

Furthermore, the strategic positioning of the nitro and aldehyde groups offers pathways to fused heterocyclic structures. A common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction with the aldehyde or a derivative thereof. This approach is widely used in the synthesis of nitrogen-containing heterocycles. For instance, a related strategy involves the reaction of 2-chloro-5-nitrobenzaldehyde (B167295) with 2,5-dihydroxy-1,4-dithiane to synthesize 5-nitrobenzo[b]thiophene-2-carbaldehyde, demonstrating the utility of substituted nitrobenzaldehydes in building complex heterocyclic frameworks. researchgate.net

Ligand Chemistry and Coordination Compound Formation

The structure of this compound contains multiple potential donor atoms—the nitrogen atoms of the two morpholine rings and the oxygen atom of the aldehyde group—making it a promising candidate for use as a ligand in coordination chemistry. nsu.ru The ability to bind to metal ions through multiple sites allows for the formation of stable chelate rings, a desirable property in the design of functional metal complexes. nsu.ru

Table 1: Potential Coordination Sites of this compound

Potential Donor Atom Type Location
Aldehyde Oxygen O-donor Attached to C1 of the benzene (B151609) ring
Morpholine Nitrogen N-donor Attached to C2 of the benzene ring
Morpholine Nitrogen N-donor Attached to C4 of the benzene ring
Morpholine Oxygen O-donor Within the morpholine rings

The oxygen atoms within the morpholine rings are generally weak donors but could potentially participate in coordination under specific circumstances.

The N and O donor sites present in the molecule are well-suited for coordinating with a variety of transition metals known for forming stable complexes with such ligands.

Copper Complexes: Copper(II) readily forms complexes with N- and O-donor ligands. For instance, heteroleptic copper(II) complexes have been synthesized using ligands like 2′-hydroxy-4-(dimethylamino)chalcone (an O,O-donor) in conjunction with N-donor heterocyclic diimines, including 5-nitro-1,10-phenanthroline. nih.gov Given this precedent, this compound could coordinate to copper(II) to form stable mononuclear or polynuclear complexes. mdpi.com

Platinum Complexes: Platinum(II) and Platinum(IV) are known to form stable complexes with nitrogen- and oxygen-containing ligands. T-shaped palladium and platinum {MNO}10 nitrosyl complexes have been synthesized, highlighting the affinity of these metals for N- and O-donor environments. nih.gov The morpholine nitrogen atoms of the title compound could readily coordinate to a platinum center.

Ruthenium Complexes: Ruthenium(II) forms a vast number of complexes with polypyridyl and other N-heterocyclic ligands. rsc.org Ruthenium complexes containing nitroimidazole unifi.it and triazenide ligands with N-heterocyclic moieties have been synthesized and studied. nih.gov The reaction of substituted benzaldehyde (B42025) semicarbazones with ruthenium precursors has been shown to yield stable complexes where the ligand coordinates in various modes. nih.gov This suggests that this compound could serve as a ligand for ruthenium, potentially leading to complexes with interesting photophysical or catalytic properties.

The multifunctional nature of this compound allows for several possible coordination modes. It could act as a bidentate N,O-donor ligand, coordinating to a metal center via one of the morpholine nitrogens and the adjacent aldehyde oxygen. Aroylhydrazones derived from salicylaldehyde, for example, act as tridentate (ONO) donor molecules. nih.gov Depending on the metal ion and reaction conditions, the title compound could potentially coordinate in a tridentate fashion using both morpholine nitrogens and the aldehyde oxygen. The specific geometry of the resulting complex—such as square planar, tetrahedral, or octahedral—would depend on the coordination number of the metal ion and the steric constraints imposed by the ligands. mdpi.com For example, ruthenium complexes with benzaldehyde semicarbazone ligands have demonstrated coordination as both bidentate N,O-donors and tridentate C,N,O-donors, resulting in different geometries. nih.gov

Catalytic Applications of Derivatives or Related Compounds

While the title compound itself is not a catalyst, its derivatives or the metal complexes it forms could have significant catalytic applications. The electronic properties of the molecule—specifically the electron-deficient aldehyde group—make it a prime substrate for certain organocatalytic reactions.

Nitroaldol (Henry) Reaction: The Henry reaction is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane. sciencemadness.org The reaction is highly effective with aromatic aldehydes that are activated by electron-withdrawing groups, such as a nitro group. mdpi.com Therefore, this compound would be an excellent substrate for the Henry reaction. Asymmetric versions of this reaction, often catalyzed by chiral transition metal complexes, are of great interest for producing enantiomerically pure β-hydroxy nitroalkanes, which are valuable synthetic intermediates. researchgate.netniscpr.res.in Catalysts based on copper(II) complexes have shown good activity with benzaldehydes bearing electron-withdrawing groups. mdpi.com

Allylation: The allylation of aldehydes is another fundamental C-C bond-forming reaction that produces homoallylic alcohols. dlut.edu.cn Electron-deficient aldehydes are often reactive partners in these transformations. researchgate.net For example, photoredox dual catalysis systems involving cobalt and chromium have been used for the allylation of a range of benzaldehyde derivatives, including those with electron-withdrawing groups. dlut.edu.cn The aldehyde group in this compound would be susceptible to such catalytic allylation reactions. researchgate.netacs.org

Table 2: Representative Catalytic Asymmetric Henry Reactions with Substituted Benzaldehydes

Aldehyde Substrate Catalyst System Yield (%) Enantiomeric Excess (ee, %) Reference
Benzaldehyde Copper(II)-bis(oxazoline) complex 76 94 niscpr.res.in
o-Nitrobenzaldehyde (S)-Cu complex / Ag₂O 76 (nitroolefin) N/A mdpi.com
m-Nitrobenzaldehyde (S)-Cu complex / Ag₂O 69 (nitroolefin) N/A mdpi.com
p-Nitrobenzaldehyde (S)-Cu complex / Ag₂O 81 (nitroolefin) N/A mdpi.com
p-Nitrobenzaldehyde ST0779 enzyme 92 91 rsc.org

This table illustrates the reactivity of various substituted benzaldehydes in the Henry reaction under different catalytic conditions, suggesting the potential reactivity of this compound.

Article on this compound:

Introduction

The chemical compound this compound is a substituted aromatic aldehyde of interest in specialized areas of organic chemistry. Its structure, featuring a benzaldehyde core with a nitro group and two morpholinyl substituents, suggests potential applications stemming from the reactivity of these functional groups. This article explores specific aspects of its utility in advanced organic synthesis and the development of functional materials, based on available scientific research.

The catalytic reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, often yielding amino derivatives that are valuable precursors for pharmaceuticals, dyes, and polymers. numberanalytics.comnumberanalytics.com In the context of polysubstituted nitroaromatics, such as those containing amino groups, the selective reduction of the nitro functionality can be achieved using various catalytic systems. rsc.orguctm.edu

Commonly employed catalysts for the hydrogenation of nitroaromatics include noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as carbon (C). nih.govresearchgate.net For the reduction of dinitro aromatic compounds to their corresponding amines, catalytic hydrogenation using a Pt catalyst in acetic acid or Pd on charcoal are often effective methods to achieve good yield and purity. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure high selectivity, especially when other reducible or sensitive functional groups, like an aldehyde, are present. researchgate.net

While specific studies on the catalytic reduction of this compound are not extensively documented in publicly available literature, general principles of nitroarene reduction can be applied. The presence of two morpholino groups, which are tertiary amines, may influence the catalytic process. The reduction of the nitro group would lead to the formation of 5-Amino-2,4-di(4-morpholinyl)benzaldehyde, a highly functionalized aromatic amine with potential for further synthetic modifications.

Table 1: General Catalytic Systems for Nitroarene Reduction

CatalystReducing AgentSolventNotes
Pd/CH₂ gasEthanol (B145695), Methanol, Ethyl acetateWidely used, highly efficient for many nitro compounds. nih.govresearchgate.net
PtO₂ (Adams' catalyst)H₂ gasAcetic acid, EthanolEffective for a broad range of substrates. researchgate.netresearchgate.net
Raney NickelH₂ gasEthanolA cost-effective alternative to precious metal catalysts.
SnCl₂HClEthanolA classical chemical reduction method. researchgate.net
Fe/HCl or Fe/NH₄Cl-Water, EthanolOften used in industrial-scale reductions. researchgate.net

This table presents general methods for nitroarene reduction and is not based on specific experimental data for this compound.

Nitro-substituted aromatic compounds serve as important building blocks in the synthesis of functional materials. numberanalytics.comrsc.org The strong electron-withdrawing nature of the nitro group can impart unique electronic and physical properties to materials. nih.govmdpi-res.com For instance, nitro-functionalized porous aromatic frameworks have been synthesized for applications such as CO₂ adsorption. rsc.org The presence of the nitro group in these materials was shown to enhance the isosteric heat of CO₂ adsorption due to strong interactions. rsc.org

Furthermore, aromatic compounds containing aldehyde functionalities are valuable monomers for the preparation of novel polymers. google.com The subsequent reduction of the nitro group to an amine introduces a new reactive site, enabling post-polymerization modification or the synthesis of polymers with diverse properties. numberanalytics.com Aromatic amines are precursors to a wide range of materials, including high-performance polymers, dyes, and biologically active molecules. mdpi.comnih.gov

Although direct applications of this compound in the development of functional materials are not specifically reported, its structure suggests potential. The combination of the reactive aldehyde group, the reducible nitro group, and the two morpholino substituents makes it a candidate for the synthesis of functional polymers, porous organic frameworks, or as an intermediate in the preparation of complex organic molecules with potential applications in materials science. The resulting amino-benzaldehyde derivative, obtained after reduction, could be a key monomer for polyimines or other condensation polymers.

Mechanistic Insights into Biological Activity in Vitro and in Silico Perspectives

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, and a protein target.

Binding Affinity Predictions for Biological Targets

Molecular docking simulations for morpholine-containing compounds have been used to predict their binding affinity to various biological targets. For instance, in studies of similar molecules, docking analyses have predicted strong binding affinities toward enzymes like Enoyl‐ACP reductase, which is crucial for bacterial fatty acid synthesis. In one such study, a morpholine-linked thiazolidinone molecule demonstrated a predicted binding affinity of -8.6 kcal/mol. scispace.com The primary forces driving these interactions were identified as van der Waals forces, hydrophobic interactions, and hydrogen bonding. scispace.com While these findings are for structurally related compounds, they provide a framework for understanding how the morpholinyl groups on this compound might contribute to its binding capabilities. The nitro group, a common feature in many biologically active compounds, is also known to be crucial for bioactivity, often enhancing binding efficiency to target enzymes. scispace.comresearchgate.net

Table 1: Predicted Binding Affinities of Related Morpholine (B109124) Compounds to Biological Targets

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interactions
Morpholine Linked Thiazolidinone Enoyl‐ACP Reductase -8.6 Van der Waals, Hydrogen Bonding, Hydrophobic
Nitro Substituted Benzamide (B126) Inducible Nitric Oxide Synthase (iNOS) Not specified, but noted as efficient Orientation of nitro groups

This table presents data from studies on compounds structurally related to this compound to illustrate the potential binding characteristics conferred by the morpholine and nitro moieties.

Interaction with Viral Proteins (e.g., SARS-CoV-2 MPro, Spike RBD)

The potential for molecules to interact with viral proteins is a significant area of research. While direct molecular docking studies of this compound with SARS-CoV-2 proteins were not found in the provided search results, the principles of such interactions are well-established. For any ligand to be effective, it must bind to a critical site on the viral protein, such as the active site of the main protease (MPro) or the receptor-binding domain (RBD) of the Spike protein, thereby inhibiting the virus's ability to replicate or enter host cells. Studies have shown that the Spike-RBD can interact with other biological molecules like Platelet Factor 4 (PF4), suggesting its accessibility and potential as a drug target. nih.gov Docking studies with novel compounds against these targets are a standard first step in identifying potential antiviral agents. The specific interactions would depend on the ligand's ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues in the protein's binding pocket.

Enzyme Inhibition Mechanisms (In Vitro Studies)

In vitro studies are critical for confirming the biological activity predicted by computational methods. For compounds structurally similar to this compound, in vitro assays have demonstrated potent inhibitory effects on specific enzymes. For example, certain nitro-substituted benzamide derivatives have shown significant dose-dependent inhibition of inducible nitric oxide synthase (iNOS) in macrophage cell lines, with IC50 values as low as 3.7 µM. researchgate.net The mechanism in such cases involves the suppression of the enzyme's expression at both the mRNA and protein levels. researchgate.net The presence and orientation of nitro groups on the benzaldehyde (B42025) scaffold are often highlighted as being critical for this enhanced inhibitory activity. researchgate.net

Table 2: In Vitro Enzyme Inhibition Data for Related Nitro-Containing Compounds

Compound Class Target Enzyme Cell Line IC50 Value Observed Mechanism
Nitro Substituted Benzamide Inducible Nitric Oxide Synthase (iNOS) RAW 264.7 Macrophages 3.7 µM Suppression of enzyme expression (mRNA and protein levels)

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Receptor Binding Mechanisms (In Vitro Studies)

The ability of a compound to bind to a specific receptor is a cornerstone of its pharmacological potential. In vitro receptor binding assays are used to quantify this interaction. While specific receptor binding studies for this compound are not detailed in the available results, research on analogous heterocyclic compounds provides insight. For example, studies on isatin (B1672199) derivatives have involved evaluating their binding to targets like the estrogen receptor (ER) and epidermal growth factor receptor (EGFR). researchgate.net These studies determine binding affinity and can help to elucidate the mechanism of action, such as whether the compound acts as an agonist or antagonist. The binding is characterized by the formation of specific interactions with amino acid residues within the receptor's binding site. researchgate.net

Antimicrobial Activity Mechanisms (In Vitro Studies)

The antimicrobial properties of compounds containing nitro and morpholine groups are well-documented. The mechanism often involves targeting essential bacterial enzymes or processes. For example, morpholine-linked thiazolidinone hybrids have been shown to be potent antimicrobial agents, with one of the most active compounds exhibiting a minimum inhibitory concentration (MIC) of 2.0 µg/mL against Escherichia coli. scispace.com Molecular docking studies on these compounds suggest that their mechanism of action is the inhibition of bacterial Enoyl‐ACP reductase, a key enzyme in fatty acid biosynthesis. scispace.com The structure-activity relationship in these studies often indicates that the presence of nitro and chloro groups is crucial for bioactivity. scispace.com Similarly, nitrofurans, a class of drugs characterized by a nitro group, are known to have broad-spectrum antibacterial activity, which they exert after being metabolically activated within the bacterial cell to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. nih.gov

Table 3: In Vitro Antimicrobial Activity of a Related Morpholine Compound

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Predicted Target
(S2B7) - A morpholine linked thiazolidinone Escherichia coli 2.0 µg/mL Enoyl‐ACP Reductase

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Bactericidal and Fungicidal Actions

Direct experimental data on the bactericidal and fungicidal activities of this compound are not extensively available in publicly accessible literature. However, based on the known antimicrobial properties of related chemical structures, a theoretical potential for such activities can be inferred. Nitroaromatic compounds are a well-established class of molecules with significant biological activity, including antibacterial and antifungal effects. ajphs.com The mechanism of action for many nitro compounds involves intracellular enzymatic reduction of the nitro group. researchgate.net This reduction can generate reactive nitroso and hydroxylamine (B1172632) intermediates or nitro anion radicals, which are toxic to microbial cells and can cause damage to DNA and other essential macromolecules, ultimately leading to cell death. ajphs.com

The presence of the benzaldehyde functional group itself may also contribute to biological activity. While benzaldehyde alone has weak antibacterial action, its derivatives can exhibit significant antimicrobial properties. orgsyn.org

To systematically evaluate the bactericidal and fungicidal potential of this compound, it would need to be tested against a panel of standard bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a microorganism, would be a key parameter to determine. A hypothetical data table for such an evaluation is presented below.

Hypothetical Antimicrobial Activity Data for this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData not available
Escherichia coliGram-negative BacteriaData not available
Pseudomonas aeruginosaGram-negative BacteriaData not available
Candida albicansFungus (Yeast)Data not available
Aspergillus nigerFungus (Mold)Data not available

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological function of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies investigate how specific structural features of a compound, such as functional groups and their positions, influence its biological activity. For this compound, the key structural components dictating its potential bioactivity are the benzaldehyde core, the two morpholinyl substituents, and the nitro group.

Influence of Morpholinyl and Nitro Substituents

The substituents on the benzaldehyde ring are critical in defining the molecule's physicochemical properties and its interactions with biological targets.

Morpholinyl Substituents: The morpholine heterocycle is a common feature in many biologically active compounds and is often introduced in drug design to enhance pharmacokinetic properties. researchgate.net The presence of the two morpholinyl groups in this compound is expected to influence its solubility, polarity, and ability to form hydrogen bonds. These properties are crucial for a compound's ability to cross cell membranes and interact with target enzymes or receptors. The morpholine ring can act as a key interacting element or as a scaffold to correctly orient other functional groups for optimal binding. In some contexts, morpholine derivatives have demonstrated a range of biological activities, including antimicrobial actions.

Nitro Substituent: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring. ajphs.com In many classes of antimicrobial agents, the presence of a nitro group is essential for their biological function. The strong electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic attack or facilitate the reductive activation required for its antimicrobial effect. researchgate.net The position of the nitro group on the aromatic ring is also a critical determinant of its activity. For instance, in some heterocyclic systems, a nitro group at the 5-position has been found to be crucial for antibacterial activity. The biological activity of nitro compounds is often linked to their reduction potential, which allows for the generation of cytotoxic free radicals within the target organism. researchgate.net

Analytical Method Development for Detection and Quantification

Derivatization Strategies for Analytical Applications

Chemical derivatization is a widely used technique to improve the analytical performance of compounds that may otherwise exhibit poor ionization efficiency or chromatographic retention. nih.gov For analytes with low molecular weight or those lacking a readily ionizable functional group, derivatization can introduce a moiety that enhances the response in a mass spectrometer. ddtjournal.com

The aldehyde functional group on 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde makes it a reactive candidate for use as a derivatizing agent, particularly for primary amines and hydrazines. The reaction between an aldehyde and a primary amine results in the formation of a Schiff base (an imine), while the reaction with a hydrazine (B178648) forms a hydrazone. These reactions are typically straightforward and can be conducted under mild conditions. nih.gov

The strategic advantage of using this compound as a derivatizing agent lies in the introduction of the nitroaromatic and morpholine (B109124) moieties onto the target analyte. The two morpholine groups, which are tertiary amines, can be readily protonated, significantly enhancing the ionization efficiency in positive ion electrospray ionization (ESI) mode for LC-MS/MS analysis. nih.gov This is particularly beneficial for the trace-level quantification of small, polar molecules that are otherwise difficult to detect.

A hypothetical derivatization reaction is shown below, where this compound reacts with a generic primary amine (R-NH₂):

Reaction Scheme: Derivatization of a Primary Amine

C₁₅H₁₈N₄O₄ + R-NH₂ → C₁₅H₁₇N₃O₃-N=CHR + H₂O

This strategy is analogous to the use of other benzaldehyde (B42025) derivatives for the quantification of compounds like hydrazine and acetohydrazide, where derivatization improves chromatographic retention and mass spectrometric detection. researchgate.netnih.gov

Advanced Chromatographic Techniques

The analysis of derivatized compounds necessitates a separation technique that can resolve the derivative from the excess derivatizing agent and other matrix components. Liquid chromatography is the premier choice for this purpose, offering versatile separation mechanisms. technologynetworks.com

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov It is the method of choice for analyzing derivatized compounds due to its ability to provide structural information and achieve low detection limits. researchgate.net

For the analysis of analytes derivatized with this compound, a reversed-phase LC method would typically be employed. The resulting derivatives, being larger and more hydrophobic than the original analytes, would be well-retained on a C18 column. Gradient elution, starting with a high percentage of aqueous mobile phase and increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content, would effectively separate the derivatives. researchgate.net

The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity. nih.gov For the Schiff base derivatives, the precursor ion would be the protonated molecule [M+H]⁺. Upon collision-induced dissociation (CID), specific fragment ions would be generated. A plausible fragmentation would involve the cleavage of the imine bond or fragmentation of the morpholine rings, providing a specific and stable product ion for quantification. This ensures that only the compound of interest is measured, even in complex biological or environmental samples. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for Analysis of a Derivatized Analyte

Parameter Condition
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ Analyte-Specific

| Product Ion | Analyte-Specific |

Method Validation and Performance Metrics

A critical step in the development of any analytical method is its validation to ensure that it is fit for its intended purpose. nih.gov Method validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte in the specific sample matrix. Key performance metrics that are evaluated include linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnifc.gov.vn

Based on validated methods for similar derivatized compounds and morpholine-containing structures, a hypothetical set of performance metrics for an LC-MS/MS method using this compound as a derivatizing agent is presented below. researchgate.netnifc.gov.vnnih.gov

Table 2: Illustrative Method Validation and Performance Metrics

Parameter Result
Linearity Range 0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Accuracy (Recovery) 92 - 107%
Precision (RSD)
- Intra-day < 5%

These performance characteristics indicate that the hypothetical method is highly sensitive, with a low limit of quantification, making it suitable for trace-level analysis. The wide linear range allows for the quantification of the analyte over several orders of magnitude. High accuracy and precision demonstrate the reliability and robustness of the method. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.